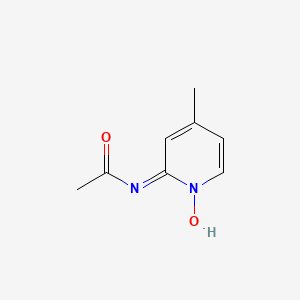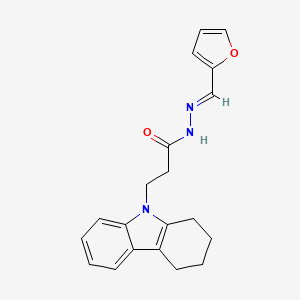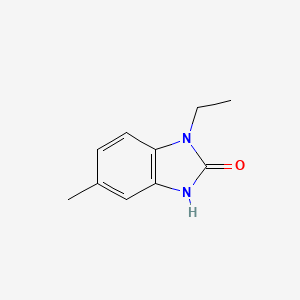
2-Acetamido-4-methylpyridin-1-ium-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-1-oxido-2-pyridinyl)acetamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.181 g/mol . This compound is known for its unique structure, which includes a pyridine ring with a methyl group and an acetamide group attached to it. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1-oxido-2-pyridinyl)acetamide typically involves the oxidation of 2-acylpyridines. One common method is the oxidation of 2-acylpyridines using m-chloroperbenzoic acid (MCPBA) in dichloromethane (CH2Cl2) at 0°C. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for N-(4-methyl-1-oxido-2-pyridinyl)acetamide are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of reagents like MCPBA make it feasible for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methyl-1-oxido-2-pyridinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (MCPBA) in dichloromethane (CH2Cl2) at 0°C.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted acetamides, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-methyl-1-oxido-2-pyridinyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-methyl-1-oxido-2-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
N-(4-methyl-1-oxido-2-pyridinyl)acetamide can be compared with other similar compounds, such as:
N-(4-methyl-2-pyridinyl)acetamide: Lacks the oxido group, which may affect its reactivity and biological activity.
N-(4-methyl-1-oxido-2-pyridinyl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group, which may influence its chemical properties and applications.
The uniqueness of N-(4-methyl-1-oxido-2-pyridinyl)acetamide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
N-(1-hydroxy-4-methylpyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-10(12)8(5-6)9-7(2)11/h3-5,12H,1-2H3 |
Clé InChI |
JFORVNMRAQIPTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=O)C)N(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)

![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)
![6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11998832.png)

![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
